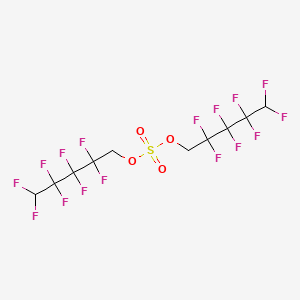

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate

Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is a fluorinated organosulfate compound characterized by its eight fluorine atoms distributed symmetrically across the pentyl chain. This structural feature confers exceptional hydrophobicity and chemical stability, making it suitable for specialized applications such as hydrophobic ionic liquids. For instance, 1-butyl-3-methylimidazolium this compound (Bm-C5F8) has been employed as a reaction medium in lipase-catalyzed transesterification due to its ability to enhance enzymatic activity while minimizing water interference .

Properties

IUPAC Name |

bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F16O4S/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHUGMSOQLWBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371101 | |

| Record name | bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755-37-3 | |

| Record name | bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The reaction can be represented as follows:

2C5H4F8OH+H2SO4→C5H4F8OSO2OC5H4F8+2H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate can undergo various chemical reactions, including:

Substitution Reactions: The sulfate group can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield 2,2,3,3,4,4,5,5-octafluoropentanol and sulfuric acid.

Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to the presence of fluorine atoms, specific conditions can lead to these reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Oxidation and Reduction: Strong oxidizing or reducing agents are required for these reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanol and sulfuric acid.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Material Sciences

Fluorinated Polymers and Coatings

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is utilized in the synthesis of fluorinated polymers which exhibit exceptional chemical resistance and thermal stability. These polymers are particularly beneficial for creating lubricious coatings on medical devices. Such coatings enhance the performance of devices like catheters and stents by providing excellent wet/dry lubricity and durability under physical stress . The coatings also minimize friction during insertion and movement within the body, improving patient safety and device longevity.

Table 1: Properties of Fluorinated Coatings

| Property | Description |

|---|---|

| Durability | High resistance to wear and abrasion |

| Lubricity | Superior wet/dry lubricity |

| Chemical Resistance | Resistant to solvents and harsh chemicals |

| Thermal Stability | Stable under high temperatures |

Medical Applications

Implantable Medical Devices

The compound is integral in developing coatings for implantable medical devices. Its unique properties allow for reduced friction during insertion procedures while maintaining integrity under bodily conditions. This application is crucial for devices that require prolonged contact with biological tissues .

Case Study: Catheter Coating

A study demonstrated that catheters coated with this compound exhibited a significant reduction in insertion force compared to uncoated catheters. The lubricious nature of the coating resulted in less tissue trauma and improved patient comfort during procedures .

Environmental Applications

Fluorinated Compounds in Environmental Studies

Research on this compound has highlighted its role in studying the environmental impact of per- and polyfluoroalkyl substances (PFAS). These compounds are notorious for their persistence in the environment and potential health risks. Understanding their behavior through studies involving this compound can aid in developing safer alternatives and remediation strategies .

Industrial Applications

Aqueous Electrolyte Formulations

The compound is also explored for use in aqueous electrolyte formulations within various industrial applications. Its properties can enhance the performance of these formulations by improving stability and efficiency in chemical processes .

Mechanism of Action

The mechanism of action of bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate involves its interaction with molecular targets through its sulfate ester group. The compound can act as a surfactant, reducing surface tension and facilitating the formation of micelles. In biological systems, it may interact with cell membranes, altering their properties and affecting cellular processes.

Comparison with Similar Compounds

Fluorinated Phosphate Esters

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (FTAP) :

FTAP exhibits ultra-high hydrophobicity, reducing extractant loss in solvent extraction processes. Surface tension measurements show FTAP significantly lowers aqueous phase surface tension (e.g., 70% removal via CO₂ flotation under optimized conditions: gas velocity = 12 mL/min, pH = 8.7) . In contrast, the sulfate derivative lacks the phosphate group, resulting in lower polarity and distinct solubility profiles.Phosphoric Acid Esters with Octafluoropentyl Groups :

Derivatives such as methyl bis(octafluoropentyl) phosphate and ethyl bis(octafluoropentyl) phosphate () demonstrate higher thermal stability due to the phosphate moiety, which is advantageous in high-temperature applications like polymer electrolytes. However, their synthesis is more complex compared to the sulfate analog .

Fluorinated Diesters and Polyesters

1,5-Bis(octafluoropentyl) Pentanedioate :

This diester, with two octafluoropentyl groups attached to a glutaric acid backbone, shares the hydrophobicity of the sulfate compound but exhibits greater flexibility due to the ester linkages. It is used in coatings and surfactants where malleability is critical .2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate (OFHDODA) :

As a crosslinker in solid polymer electrolytes, OFHDODA enhances oxidation resistance in lithium-metal batteries. Unlike the sulfate compound, its acrylate groups enable UV-induced polymerization, broadening its utility in energy storage applications .

Sulfonate and Sulfonate Esters

- 2,2,3,3,4,4,5,5-Octafluoropentyl Methanesulfonate: This sulfonate ester, synthesized via methanesulfonation of octafluoropentanol, serves as an intermediate in fluorinated compound synthesis. Its ¹⁹F NMR signals (δF = -119.79 to -137.15) highlight distinct electronic environments compared to the sulfate derivative, which lacks the methyl sulfonate group .

Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl Ether :

An epoxy-containing fluorinated ether, this compound (MW = 288.14) is utilized in hydrophobic polymer matrices. The sulfate analog lacks the epoxide functionality, limiting its use in crosslinking applications .

Key Comparative Data

Biological Activity

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound based on available literature and research findings.

This compound is characterized by its highly fluorinated structure which contributes to its amphiphilic nature. This property is significant for its interactions with biological membranes and potential applications in drug delivery systems and as a surfactant.

Biological Activity Overview

Research indicates that highly fluorinated compounds like this compound exhibit low acute biological activity. However, their unique properties allow them to interact with biological systems in various ways:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial membranes.

- Cell Membrane Interaction : The amphiphilic nature allows these compounds to integrate into lipid bilayers, potentially altering membrane dynamics and cell signaling pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Fluorinated Amphiphilic Molecules :

A study highlighted the low acute biological activity of highly fluorinated amphiphilic molecules while noting their potential in biomedical applications such as drug delivery systems. The unique properties of these compounds facilitate self-assembly into micelles or liposomes which can encapsulate drugs for targeted delivery . -

Environmental Impact Assessment :

Research conducted under the Stockholm Convention evaluated perfluorinated compounds and their derivatives for environmental persistence and bioaccumulation potential. The findings indicated that this compound may pose risks similar to other perfluorinated substances due to its stability in biological systems and the environment .

The mechanism by which this compound exerts its effects is primarily through its interaction with lipid membranes. The fluorinated groups enhance lipophilicity allowing the compound to penetrate biological membranes more effectively. This property enables modulation of various biochemical pathways by altering membrane fluidity and permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.